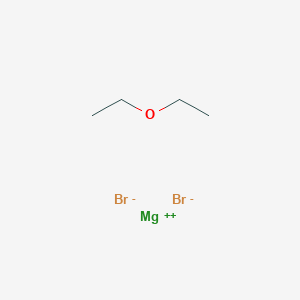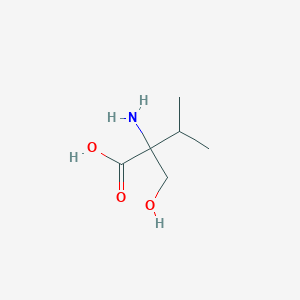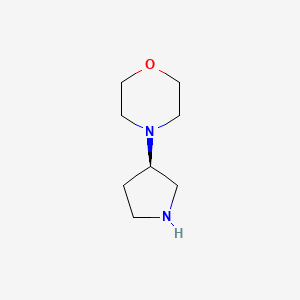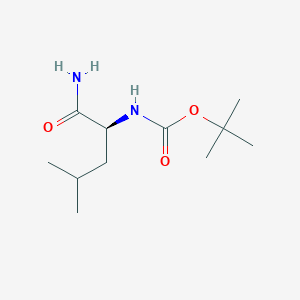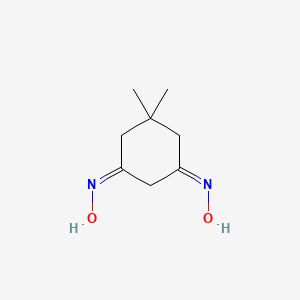
1,3-二(羟基亚氨基)-5,5-二甲基环己烷
描述
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane is a chemical compound with a unique structure characterized by the presence of two hydroxyimino groups attached to a cyclohexane ring
科学研究应用
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
Similar compounds are known to interact with various biological targets, influencing cellular processes .
Mode of Action
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane is likely to interact with its targets through a mechanism known as 1,3-dipolar cycloaddition . This chemical reaction involves a 1,3-dipole and a dipolarophile, forming a five-membered ring . The process is often asynchronous and symmetry-allowed .
Biochemical Pathways
It’s worth noting that the 1,3-dipolar cycloaddition reaction, which this compound likely undergoes, is a crucial route to the regio- and stereoselective synthesis of five-membered heterocycles .
Result of Action
Compounds undergoing 1,3-dipolar cycloaddition often result in the formation of five-membered heterocycles , which have various applications in medicinal chemistry .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane. Factors such as temperature, pH, and the presence of other compounds can affect the 1,3-dipolar cycloaddition reaction .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane can be synthesized through several methods. One common approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents. This reaction typically requires mild conditions and can be carried out in the presence of a base to facilitate the formation of the hydroxyimino groups .
Industrial Production Methods
Industrial production of 1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The hydroxyimino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the hydroxyimino groups can yield amines.
Substitution: The compound can participate in substitution reactions where the hydroxyimino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and various substituted derivatives of the original compound.
相似化合物的比较
Similar Compounds
Similar compounds include other cyclohexane derivatives with hydroxyimino groups, such as 1,3-Di(hydroxyimino)cyclohexane and 1,3-Di(hydroxyimino)-4,4-dimethylcyclohexane.
Uniqueness
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane is unique due to the presence of two hydroxyimino groups at specific positions on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.
属性
IUPAC Name |
N-(5-hydroxyimino-3,3-dimethylcyclohexylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2)4-6(9-11)3-7(5-8)10-12/h11-12H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCDZDUOXAORNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO)CC(=NO)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252202 | |
| Record name | 5,5-Dimethyl-1,3-cyclohexanedione 1,3-dioxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37110-24-0 | |
| Record name | 5,5-Dimethyl-1,3-cyclohexanedione 1,3-dioxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37110-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5-Dimethyl-1,3-cyclohexanedione 1,3-dioxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


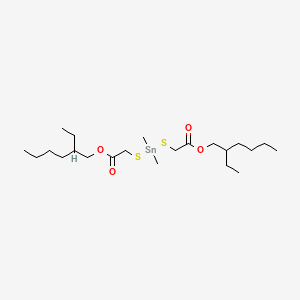

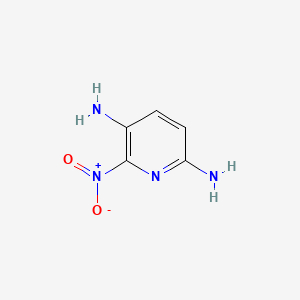

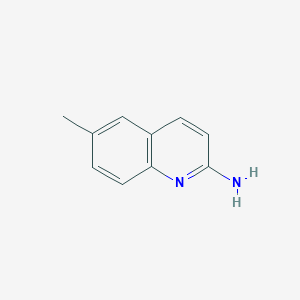
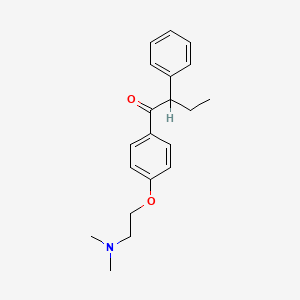
![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B1588363.png)
